Inhibidor de PKR
Descripción general
Descripción
Los inhibidores de la proteína quinasa activada por ARN (PKR) son compuestos que inhiben la actividad de la enzima proteína quinasa activada por ARN. Esta enzima juega un papel crucial en varios procesos celulares, incluida la regulación de la síntesis de proteínas, la respuesta a las infecciones virales y la inducción de la apoptosis. Los inhibidores de PKR han ganado una atención significativa debido a sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades como el cáncer, las infecciones virales y los trastornos neurodegenerativos .
Aplicaciones Científicas De Investigación
Los inhibidores de PKR tienen una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utilizan como herramientas para estudiar la regulación de la síntesis de proteínas y las vías de señalización celular.
Biología: Se emplean para investigar el papel de PKR en las respuestas celulares al estrés y las infecciones virales.
Industria: Se utilizan en el desarrollo de nuevos fármacos y estrategias terapéuticas dirigidas a las vías relacionadas con PKR.
Mecanismo De Acción
Los inhibidores de PKR ejercen sus efectos uniéndose al sitio de unión al ATP de la enzima proteína quinasa activada por ARN, impidiendo así su autofosforilación y posterior activación. Esta inhibición bloquea la fosforilación del factor de iniciación eucariótico 2 alfa, que es esencial para la regulación de la síntesis de proteínas. Al inhibir PKR, estos compuestos pueden prevenir la inducción de la apoptosis y reducir la producción de citocinas proinflamatorias .
Análisis Bioquímico
Biochemical Properties
C16 (PKR inhibitor) is an imidazolo-oxindole compound that acts as a potent inhibitor of PKR by targeting its ATP-binding site . This inhibition prevents the autophosphorylation of PKR, which is essential for its activation. The compound effectively inhibits RNA-induced PKR autophosphorylation with an IC50 of 210 nM and rescues PKR-dependent translation block with an IC50 of 100 nM . By inhibiting PKR, C16 (PKR inhibitor) interacts with various biomolecules, including the eukaryotic initiation factor 2 alpha (eIF2α), which is a downstream target of PKR . Phosphorylation of eIF2α by PKR inhibits protein synthesis, but C16 (PKR inhibitor) prevents this phosphorylation, thereby allowing normal protein synthesis to proceed .
Cellular Effects
C16 (PKR inhibitor) has significant effects on various cell types and cellular processes. By inhibiting PKR, it prevents the phosphorylation of eIF2α, which in turn allows for the continuation of protein synthesis . This inhibition has been shown to reduce inflammation in adipose tissues, increase sensitivity to insulin, and ameliorate diabetic symptoms in animal models . Additionally, C16 (PKR inhibitor) has neuroprotective effects and can restore synaptic plasticity and memory in mouse models of Alzheimer’s disease . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of PKR and its downstream targets .
Molecular Mechanism
The molecular mechanism of C16 (PKR inhibitor) involves its binding to the ATP-binding site of PKR, thereby preventing its autophosphorylation and activation . This inhibition blocks the phosphorylation of eIF2α, which is a critical step in the PKR-mediated inhibition of protein synthesis . By preventing this phosphorylation, C16 (PKR inhibitor) allows for the normal translation of mRNA and the production of proteins necessary for cellular function . Additionally, the inhibition of PKR by C16 (PKR inhibitor) affects the activation of several transcription factors, such as NF-κB, p53, and STATs, which play roles in apoptosis, inflammation, and cellular stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of C16 (PKR inhibitor) have been observed to change over time. The compound demonstrates impressive inhibitory effects on PKR in pharmacologically relevant concentrations and exhibits biological effects in tissue cultures . The stability and degradation of C16 (PKR inhibitor) over time can influence its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of C16 (PKR inhibitor) vary with different dosages in animal models. In mouse models of Alzheimer’s disease, acute treatment with C16 (PKR inhibitor) can restore deficits in long-term memory and synaptic plasticity without affecting the amyloid beta load in the hippocampus . Additionally, the compound has been shown to have neuroprotective and nootropic effects in animal studies . At high doses, C16 (PKR inhibitor) may exhibit toxic or adverse effects, and careful dosage optimization is necessary to achieve therapeutic benefits while minimizing potential risks .
Metabolic Pathways
C16 (PKR inhibitor) is involved in various metabolic pathways by modulating the activity of PKR and its downstream targets. PKR plays a role in the regulation of protein synthesis, metabolic stress responses, and the translation initiation in various cells and neurons . By inhibiting PKR, C16 (PKR inhibitor) affects these metabolic pathways and can influence metabolic flux and metabolite levels . The compound’s effects on metabolic pathways are particularly relevant in the context of diseases such as diabetes and neurodegenerative disorders, where PKR dysregulation plays a significant role .
Transport and Distribution
The transport and distribution of C16 (PKR inhibitor) within cells and tissues are influenced by its interactions with various transporters and binding proteins. The compound’s ability to inhibit PKR and its downstream targets allows for its distribution to different cellular compartments where PKR is active .
Subcellular Localization
The subcellular localization of C16 (PKR inhibitor) is primarily determined by its interactions with PKR and its downstream targets. PKR is ubiquitously expressed in vertebrate cells and is involved in various cellular processes, including mRNA translation, transcriptional control, regulation of apoptosis, and cell proliferation . By inhibiting PKR, C16 (PKR inhibitor) can affect these processes and influence the localization and activity of PKR within different cellular compartments .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de inhibidores de PKR a menudo implica el uso de diseño de fármacos asistido por computadora para identificar compuestos potenciales. Un compuesto de este tipo es la 6-amino-3-metil-2-oxo-N-fenil-2,3-dihidro-1H-benzo[d]imidazol-1-carboxamida. La ruta sintética para este compuesto implica la reacción de 2-aminobenzimidazol con isocianato de fenilo bajo condiciones específicas . Otro enfoque implica la síntesis de círculos de ARN utilizando T4 ARN ligasa, que exhiben una inmunogenicidad minimizada y forman regiones cortas de ARN de doble cadena para suprimir eficazmente la activación de PKR .
Métodos de producción industrial
La producción industrial de inhibidores de PKR normalmente implica síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de técnicas automatizadas de síntesis y purificación es común para agilizar el proceso de producción y reducir los costes.
Análisis De Reacciones Químicas
Tipos de reacciones
Los inhibidores de PKR sufren diversas reacciones químicas, entre ellas:
Oxidación: Implica la adición de oxígeno o la eliminación de átomos de hidrógeno.
Reducción: Implica la adición de átomos de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica el reemplazo de un grupo funcional por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en la síntesis de inhibidores de PKR incluyen isocianato de fenilo, 2-aminobenzimidazol y T4 ARN ligasa. Las condiciones de reacción a menudo implican temperaturas específicas, niveles de pH y catalizadores para garantizar las transformaciones químicas deseadas.
Productos principales
Los productos principales formados a partir de estas reacciones son compuestos que inhiben eficazmente la actividad de la enzima proteína quinasa activada por ARN. Estos productos se caracterizan por su capacidad de unirse al sitio de unión al ATP de PKR y bloquear la autofosforilación .
Comparación Con Compuestos Similares
Los inhibidores de PKR se pueden comparar con otros compuestos similares, como:
C16: Un inhibidor de PKR basado en un andamiaje imidazolo-oxindol descubierto por Jammi et al.
N-(2-(1H-indol-3-il)etil)-4-(2-metil-1H-indol-3-il)pirimidin-2-amina: Otro this compound reportado por Bryk et al.
Estos compuestos comparten mecanismos de acción similares, pero difieren en sus estructuras químicas y afinidades de unión específicas. La singularidad de cada compuesto radica en su potencia, selectividad y potencial terapéutico.
Propiedades
IUPAC Name |
(8Z)-8-(1H-imidazol-5-ylmethylidene)-6H-pyrrolo[2,3-g][1,3]benzothiazol-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4OS/c18-13-8(3-7-4-14-5-15-7)11-9(17-13)1-2-10-12(11)19-6-16-10/h1-6H,(H,14,15)(H,17,18)/b8-3- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBGXTUGODTSPK-BAQGIRSFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C1NC(=O)C3=CC4=CN=CN4)SC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C\3=C1NC(=O)/C3=C\C4=CN=CN4)SC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159885-47-8, 608512-97-6 | |
Record name | C-16 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159885478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazolo-oxindole PKR inhibitor C16 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | C-16 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9Q75QZK84 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: PKR inhibitors can interact with their target through different mechanisms. Some, like imoxin (C16), directly inhibit PKR kinase activity, preventing the phosphorylation of eukaryotic initiation factor 2-alpha (eIF2α) [, , , ]. This inhibition of eIF2α phosphorylation can subsequently alleviate endoplasmic reticulum (ER) stress and reduce the expression of proinflammatory cytokines like TNF-α [, , , , ]. Other inhibitors, like 2-aminopurine (2-AP), can also block PKR activity and downstream signaling pathways like NF-κB, impacting cytokine production and cellular responses [, , ].
ANone: While the provided research mentions imoxin and 2-aminopurine as PKR inhibitors, detailed structural information like molecular formula, weight, and spectroscopic data are not provided. Further research into the chemical properties of these specific inhibitors would be needed.
ANone: Certainly. Several studies mentioned demonstrate the efficacy of PKR inhibitors in various models:
- In vitro:
- Imoxin reduced tunicamycin-induced ER stress and restored insulin signaling in C2C12 myotubes [].
- Both imoxin and 2-AP suppressed tunicamycin-mediated ER stress in pancreatic beta cells, improving insulin secretion capacity [].
- Imoxin attenuated high fructose-induced oxidative stress and apoptosis in renal epithelial cells [].
- In vivo:
- A PKR inhibitor reduced NMDA-induced retinal damage in mice [].
- Imoxin alleviated sepsis-induced renal injury in mice, likely by reducing ER stress and inflammation [].
- C16 rescued memory impairment and attenuated ATF4 overexpression in a mouse model expressing the human ApoE4 allele, a genetic risk factor for Alzheimer's disease [].
ANone: The research suggests that PKR inhibitors hold promise for various applications, including:
- Neurodegenerative diseases: PKR inhibition shows potential in Alzheimer's disease models, rescuing memory deficits and reducing neuroinflammation [, ].
- Metabolic disorders: PKR inhibitors like imoxin show potential in managing diabetes by protecting pancreatic beta cells and improving insulin sensitivity [, ].
- Inflammatory conditions: PKR inhibitors have demonstrated efficacy in reducing inflammation in models of sepsis-induced renal injury and LPS-induced muscle inflammation [, ].
A: While the research doesn't specifically address resistance mechanisms to PKR inhibitors, it does highlight the adaptability of viruses. For example, Andes virus nucleocapsid protein can interrupt PKR dimerization, inhibiting its activation and highlighting a potential viral evasion strategy []. Further research is crucial to understand and overcome potential resistance mechanisms.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.